molecular formula C15H15NOS B5001567 N-(2-methylphenyl)-2-(methylthio)benzamide

N-(2-methylphenyl)-2-(methylthio)benzamide

Cat. No. B5001567
M. Wt: 257.4 g/mol
InChI Key: LJOGTVBRXQNHFJ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(methylthio)benzamide, also known as MMB or 3,4-methylenedioxy-N-(2-methylbenzyl)thiobenzamide, is a chemical compound that belongs to the class of benzamides. It has been studied for its potential use in scientific research, specifically in the field of neuroscience. MMB is a potent and selective agonist of the serotonin 2B receptor, which has been linked to various physiological and behavioral functions. In

Scientific Research Applications

N-(2-methylphenyl)-2-(methylthio)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively activate the serotonin 2B receptor, which is involved in various physiological and behavioral functions, including mood regulation, appetite, and circadian rhythms. This compound has been used to investigate the role of the serotonin 2B receptor in these functions, as well as in the development of psychiatric and neurological disorders.

Mechanism of Action

N-(2-methylphenyl)-2-(methylthio)benzamide acts as a selective agonist of the serotonin 2B receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, heart, and gastrointestinal tract. Activation of the serotonin 2B receptor by this compound leads to the activation of various signaling pathways, including the phospholipase C and protein kinase C pathways. These signaling pathways are involved in the regulation of various physiological and behavioral functions, including mood regulation, appetite, and circadian rhythms.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of serotonin signaling pathways, the regulation of mood and appetite, and the modulation of circadian rhythms. This compound has been shown to increase the release of serotonin in the brain, which is involved in the regulation of mood and appetite. This compound has also been shown to modulate the expression of various genes involved in circadian rhythms, which may have implications for the treatment of sleep disorders.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-2-(methylthio)benzamide has several advantages for use in lab experiments, including its high selectivity for the serotonin 2B receptor, its potency, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. These limitations can be overcome through the use of appropriate controls and optimization of experimental conditions.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-2-(methylthio)benzamide, including the investigation of its potential therapeutic applications in the treatment of psychiatric and neurological disorders, the development of more selective and potent agonists of the serotonin 2B receptor, and the investigation of the role of the serotonin 2B receptor in circadian rhythms and sleep disorders. Additionally, the development of more efficient synthesis methods and purification techniques for this compound may facilitate its use in future research studies.
Conclusion
In conclusion, this compound is a potent and selective agonist of the serotonin 2B receptor that has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has several advantages for use in lab experiments, including its selectivity, potency, and ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential for off-target effects and limited solubility. Further research is needed to investigate the potential therapeutic applications of this compound and to develop more selective and potent agonists of the serotonin 2B receptor.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-(methylthio)benzamide involves the reaction of 2-methylbenzylamine with 3,4-methylenedioxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with methyl mercaptan to yield this compound. The synthesis of this compound has been described in detail in the literature, and the purity and yield of the compound can be optimized through various purification methods.

properties

IUPAC Name

N-(2-methylphenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-11-7-3-5-9-13(11)16-15(17)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOGTVBRXQNHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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